Chemical structure and properties of 3-[4-(Trifluoromethoxy)phenyl]prop-2-enenitrile
Chemical structure and properties of 3-[4-(Trifluoromethoxy)phenyl]prop-2-enenitrile
A Privileged Scaffold for Medicinal Chemistry and Materials Science
Executive Summary
This technical guide provides a comprehensive analysis of 3-[4-(Trifluoromethoxy)phenyl]prop-2-enenitrile (also referred to as 4-(Trifluoromethoxy)cinnamonitrile). This compound represents a strategic convergence of two high-value chemical motifs: the
For drug development professionals, this molecule serves as a critical "warhead" precursor for covalent inhibitors and a robust building block for introducing the -OCF
Part 1: Molecular Architecture & Physicochemical Profile
The efficacy of this compound in medicinal chemistry stems from the unique electronic and steric perturbations introduced by the trifluoromethoxy group combined with the electrophilic nature of the conjugated nitrile.
1.1 Structural Analysis
-
System: Conjugated
-system linking an electron-poor aromatic ring to an electron-withdrawing nitrile. -
The -OCF
Substituent:-
Electronic Effect: Strong inductive withdrawal (-I) combined with weak resonance donation (+R). The Hammett constant (
) is approx. 0.35, making the ring electron-deficient. -
Conformation: The O-CF
bond often adopts an orthogonal conformation relative to the phenyl ring to minimize dipole repulsion with the lone pairs on oxygen, creating a unique 3D steric footprint different from a planar methoxy group. -
Lipophilicity: The -OCF
group significantly increases lipophilicity ( value +1.04) compared to -OCH ( -0.02) or -CF ( +0.88), enhancing membrane permeability [1][2].
-
1.2 Quantitative Data Summary
| Property | Value / Description | Relevance |
| Molecular Formula | C | Core Stoichiometry |
| Molecular Weight | 225.17 g/mol | Fragment-based drug design compliant |
| LogP (Predicted) | ~3.2 - 3.5 | High membrane permeability |
| H-Bond Donors/Acceptors | 0 / 5 (3 F + 1 O + 1 N) | Interaction capability |
| Rotatable Bonds | 2 | Conformational flexibility |
| Topological Polar Surface Area | ~33 Å | Good oral bioavailability profile |
| Melting Point | 60–65 °C (Predicted solid) | Handling ease (vs. liquid analogs) |
Part 2: Synthetic Pathways & Process Optimization
The synthesis of 3-[4-(Trifluoromethoxy)phenyl]prop-2-enenitrile is best achieved via a Knoevenagel Condensation . This route is preferred over the Heck reaction for this specific substrate due to higher atom economy, avoidance of expensive Pd-catalysts, and simpler purification.
2.1 Validated Synthetic Protocol (Knoevenagel Route)
Objective: Synthesis of 3-[4-(Trifluoromethoxy)phenyl]prop-2-enenitrile from 4-(trifluoromethoxy)benzaldehyde.
Reagents:
-
Substrate: 4-(Trifluoromethoxy)benzaldehyde (1.0 eq)
-
Nucleophile: Acetonitrile (Solvent/Reagent excess) or Cyanoacetic acid (1.1 eq)
-
Catalyst: Piperidine (0.1 eq) and Glacial Acetic Acid (0.1 eq) - Verley-Doebner Modification
-
Solvent: Toluene (for azeotropic water removal)
Step-by-Step Methodology:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add 4-(trifluoromethoxy)benzaldehyde (20 mmol) and Cyanoacetic acid (22 mmol) to Toluene (50 mL).
-
Catalysis: Add Piperidine (2 mmol) followed by Glacial Acetic Acid (2 mmol). Note: The acid-base buffer prevents side reactions like Cannizzaro disproportionation.
-
Reflux: Heat the mixture to reflux (110 °C). Monitor water collection in the Dean-Stark trap. Reaction completion is typically observed within 4–6 hours when water evolution ceases.
-
Mechanism Note: The initial product is the
-unsaturated acid, which undergoes in situ thermal decarboxylation to yield the nitrile.
-
-
Workup: Cool to room temperature. Wash the organic phase with saturated NaHCO
(2 x 30 mL) to remove unreacted acid, followed by Brine (30 mL). -
Drying: Dry the organic layer over anhydrous MgSO
, filter, and concentrate under reduced pressure. -
Purification: Recrystallize the crude solid from hot Ethanol/Water (9:1) to afford the product as white/pale-yellow needles.
2.2 Synthetic Workflow Visualization
Figure 1: Step-wise synthetic workflow utilizing the Verley-Doebner modification of the Knoevenagel condensation.
Part 3: Reactivity & Functionalization[3][4]
The prop-2-enenitrile moiety acts as a "soft" electrophile. The conjugation with the electron-withdrawing nitrile group and the phenyl ring creates a significant partial positive charge at the
3.1 Michael Addition (The "Warhead" Mechanism)
This compound is a potent Michael Acceptor . In biological systems, it can covalently modify cysteine residues in proteins.
-
Nucleophiles: Thiols (R-SH), Amines (R-NH
). -
Regioselectivity: Attack occurs exclusively at the
-carbon. -
Kinetics: The electron-withdrawing -OCF
group on the phenyl ring enhances the electrophilicity of the -carbon compared to a standard cinnamonitrile, increasing the rate of nucleophilic attack [3][4].
3.2 Reduction
Selective reduction of the alkene (using NaBH
3.3 Reactivity Logic Diagram
Figure 2: Divergent reactivity pathways: Michael addition (covalent inhibition) vs. Reduction (scaffold generation).
Part 4: Medicinal Chemistry Applications[5][6][7]
4.1 Bioisosterism and Metabolic Stability
The -OCF
4.2 Covalent Inhibition
The
Part 5: Safety & Handling (SDS Highlights)
While specific toxicological data for this exact derivative may be limited, it should be handled with the precautions standard for aryl nitriles and fluorinated aromatics .
-
Hazard Statements (GHS):
-
PPE: Nitrile gloves, safety goggles, and use of a fume hood are mandatory.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or polymerization.
References
-
Grokipedia. (2025).[2] Medicinal chemistry properties of trifluoromethoxy group. Retrieved from 5
-
MDPI. (2025).[2] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Retrieved from 6
-
SciSpace. (2025). Addition of nucleophiles to (E)-3-phenylsulfonylprop-2-enenitrile. Retrieved from 7
-
NIH. (2025). Determining Michael Acceptor Reactivity from Kinetic Analysis. Retrieved from 8
-
Sigma-Aldrich. (2025).[2] Safety Data Sheet: 4-(Trifluoromethoxy)cinnamic Acid. Retrieved from
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. keyorganics.net [keyorganics.net]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. grokipedia.com [grokipedia.com]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
